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Cat. No.: B092466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Neopentylbenzene (2,2-dimethyl-1-phenylpropane) is an aromatic hydrocarbon characterized

by a benzene ring substituted with a sterically demanding neopentyl group. This structural

feature imparts significant stability and unique reactivity to the molecule, making it a subject of

interest in organic synthesis and materials science. It serves as a valuable intermediate in the

synthesis of more complex molecules, including those with potential pharmaceutical

applications. This guide provides a comprehensive overview of the physicochemical properties,

spectroscopic data, synthesis protocols, reactivity, and applications of neopentylbenzene, with

a particular focus on its relevance to drug development.

Physicochemical Properties
Neopentylbenzene is a colorless liquid at room temperature, notable for its high boiling point

relative to simpler alkylbenzenes, a consequence of its bulky neopentyl substituent.[1] It is

generally stable and exhibits low reactivity, which makes it useful as a solvent in certain

chemical processes.[1] Its solubility in water is slight.[2]

A summary of its key physicochemical properties is presented in the table below.
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Property Value Source(s)

CAS Number 1007-26-7 [3]

Molecular Formula C₁₁H₁₆ [3]

Molecular Weight 148.24 g/mol [3][4]

Appearance Clear, colorless liquid [2]

Density 0.858 g/mL at 25 °C [2]

Boiling Point 185-186 °C [2]

Melting Point -44.7 °C (estimate) [5]

Flash Point 50.6 °C (123 °F) [2]

Refractive Index n20/D 1.488 [2]

Water Solubility Slightly soluble [2]

LogP (XLogP3) 4.3 [5]

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of neopentylbenzene. The

key spectral features are dictated by the phenyl ring and the neopentyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is characterized by signals from the aromatic protons and

the aliphatic protons of the neopentyl group. The aromatic protons typically appear as a

multiplet in the range of δ 7.15-7.26 ppm.[3] The methylene (CH₂) protons adjacent to the

benzene ring present as a singlet at approximately δ 2.48 ppm, and the nine equivalent protons

of the tert-butyl group appear as a sharp singlet further upfield at around δ 0.90 ppm.[3]
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Aromatic (C₆H₅) ~ 7.15 - 7.26 Multiplet 5H

Benzylic (Ar-CH₂) ~ 2.48 Singlet 2H

tert-Butyl (-C(CH₃)₃) ~ 0.90 Singlet 9H

¹³C NMR: The carbon spectrum shows distinct peaks for the unique carbon environments. The

aromatic carbons resonate in the downfield region (typically 125-140 ppm), while the aliphatic

carbons of the neopentyl group appear in the upfield region.[4][6]

Carbon Chemical Shift (δ, ppm) - Predicted

Aromatic C (quaternary) ~138

Aromatic CH (ortho, meta, para) ~125-130

Benzylic CH₂ ~48

Quaternary C (-C(CH₃)₃) ~31

Methyl C (-C(CH₃)₃) ~29

Infrared (IR) Spectroscopy
The IR spectrum of neopentylbenzene displays characteristic absorptions for both aromatic

and alkane C-H bonds. Aromatic C-H stretching vibrations are typically observed just above

3000 cm⁻¹, while aliphatic C-H stretches from the neopentyl group appear just below 3000

cm⁻¹.[7] Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.[7]

Vibration Wavenumber (cm⁻¹)

Aromatic C-H Stretch 3000 - 3100

Aliphatic C-H Stretch 2850 - 2960

Aromatic C=C Stretch 1400 - 1600

C-H Bending (out-of-plane) 700 - 900
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Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion ([M]⁺) peak for neopentylbenzene
is observed at an m/z of 148.[3] The fragmentation pattern is dominated by cleavages

characteristic of alkylbenzenes. A prominent peak is often seen at m/z 91, corresponding to the

tropylium cation ([C₇H₇]⁺), formed after benzylic cleavage and rearrangement. The most

abundant fragment is typically the tert-butyl cation ([C₄H₉]⁺) at m/z 57, resulting from the

cleavage of the bond between the benzylic carbon and the quaternary carbon.[3] This

fragmentation is highly favorable due to the stability of the resulting tertiary carbocation.

Synthesis and Reactivity
Experimental Protocols for Synthesis
Several methods exist for the synthesis of neopentylbenzene, with Friedel-Crafts alkylation

being a classic and illustrative approach.

Method 1: Friedel-Crafts Alkylation of Benzene

This reaction involves the electrophilic substitution of a proton on the benzene ring with a

neopentyl group. Due to the high instability of the primary neopentyl carbocation, it readily

rearranges, making direct alkylation with neopentyl halides challenging under standard

conditions.[4] However, the reaction can be achieved using specific precursors that can

generate the required electrophile or by using conditions that favor the desired product.

Detailed Experimental Protocol (Illustrative):

Materials: Anhydrous benzene (reactant and solvent), neopentyl chloride (or a suitable

precursor like neophyl chloride), anhydrous aluminum chloride (AlCl₃, catalyst).

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux

condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

Procedure:

Under an inert atmosphere (e.g., nitrogen), charge the flask with a stoichiometric excess

of anhydrous benzene.
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Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with

stirring to form a slurry.

Slowly add neopentyl chloride (dissolved in a small amount of anhydrous benzene)

dropwise from the addition funnel to the stirred mixture over 1-2 hours, maintaining the

temperature below 10 °C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

several hours until the reaction is complete (monitored by TLC or GC).

Carefully quench the reaction by pouring the mixture onto crushed ice containing

concentrated HCl. This will decompose the aluminum chloride catalyst and move it to the

aqueous layer.

Separate the organic layer using a separatory funnel. Wash the organic layer sequentially

with dilute HCl, water, a dilute sodium bicarbonate solution, and finally with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Filter off the drying agent and remove the benzene solvent by rotary evaporation.

Purify the crude product by fractional distillation under reduced pressure to yield pure

neopentylbenzene.
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Workflow: Friedel-Crafts Synthesis of Neopentylbenzene
1. Charge Flask

- Anhydrous Benzene
- Anhydrous AlCl₃

2. Add Reactant
- Neopentyl Chloride (dropwise)

- Maintain low temperature (<10°C)

3. Reaction
- Stir at room temperature

- Monitor completion (TLC/GC)

4. Quench
- Pour onto ice/HCl

- Decompose catalyst

5. Aqueous Workup
- Separate organic layer

- Wash with HCl, H₂O, NaHCO₃, Brine

6. Drying & Filtration
- Dry over Na₂SO₄

- Filter

7. Purification
- Rotary Evaporation (remove solvent)

- Fractional Distillation

Pure Neopentylbenzene

Click to download full resolution via product page

Workflow for Friedel-Crafts Synthesis
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Method 2: Reaction of Benzyl Chloride with tert-Butyl-lithium

An alternative route involves the reaction of benzyl chlorides with tert-butyl-lithium in a

hydrocarbon solvent mixture (pentane and hexane), which can produce neopentylbenzenes in

good yields.[8]

Chemical Reactivity
The reactivity of neopentylbenzene is dominated by two key features: the electron-donating

nature of the alkyl group and its significant steric bulk.

Electrophilic Aromatic Substitution: The neopentyl group is an electron-donating, activating

group, which directs incoming electrophiles to the ortho and para positions.[4] However, the

steric hindrance from the bulky tert-butyl moiety significantly disfavors substitution at the

ortho positions.[4] Consequently, electrophilic substitution reactions on neopentylbenzene,

such as nitration or halogenation, tend to yield the para-substituted product as the major

isomer.

Benzylic Position: The benzylic protons (on the -CH₂- group) can undergo radical

substitution, but this is often less facile than with less hindered alkylbenzenes. Oxidation of

the side chain is also possible under strong oxidizing conditions.

Applications in Research and Drug Development
While primarily a synthetic intermediate, neopentylbenzene and its derivatives have emerged

in several areas relevant to pharmaceutical research.[1]

Steroid Sulfatase (STS) Inhibitors
Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of active steroid hormones,

such as estrogen and androgens, by hydrolyzing inactive steroid sulfates. Elevated levels of

active steroid hormones are implicated in hormone-dependent diseases, including certain types

of breast and prostate cancer. Therefore, inhibiting the STS enzyme is a key therapeutic

strategy.

Derivatives of neopentylbenzene have been investigated as non-steroidal inhibitors of STS.[5]

The bulky, lipophilic neopentylphenyl group can serve as a scaffold that orients other functional
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groups (like a sulfamate moiety) into the active site of the enzyme, leading to potent, often

irreversible, inhibition. This blocks the local production of cancer-promoting hormones in target

tissues.

Mechanism: Steroid Sulfatase (STS) Inhibition

Normal Pathway

Inhibitor Action

Inactive Steroid Sulfate
(e.g., DHEA-S)

Steroid Sulfatase (STS)
Enzyme

Hydrolysis

Active Steroid
(e.g., DHEA)

Inhibited STS Enzyme

Hormone-Dependent
Cancer Cell Growth

Stimulates

Neopentylbenzene-based
STS Inhibitor

Binds to
Active Site

Pathway Blocked

Click to download full resolution via product page

STS Inhibition by Neopentylbenzene Derivatives

Antimicrobial Agents
Derivatives of neopentylbenzene have also shown potential as antimicrobial agents.[4] While

specific signaling pathways are not always elucidated, the proposed mechanism of action for

some derivatives involves the disruption of the bacterial cell membrane.[4] The lipophilic
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neopentylphenyl group can intercalate into the lipid bilayer of the bacterial membrane, leading

to increased permeability, loss of cellular contents, and ultimately cell death.[4]

Other Research Applications
Due to its stability, neopentylbenzene is also employed as a non-polar solvent and as an

internal standard in analytical techniques like gas chromatography (GC).[4]

Safety and Handling
Neopentylbenzene is classified as a flammable liquid and vapor.[2] It should be handled with

standard laboratory precautions for organic solvents.

GHS Hazard Statements: H226: Flammable liquid and vapor.

Precautionary Statements:

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

P233: Keep container tightly closed.

P240: Ground/bond container and receiving equipment.

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.

Rinse skin with water/shower.

P403+P235: Store in a well-ventilated place. Keep cool.

P501: Dispose of contents/container to an approved waste disposal plant.

While generally considered to have low toxicity, like many organic solvents, it should be

handled with care to avoid inhalation or prolonged skin contact.[1] Always consult the full

Safety Data Sheet (SDS) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

